2,2-Difluorobutane-1,3-diol

Description

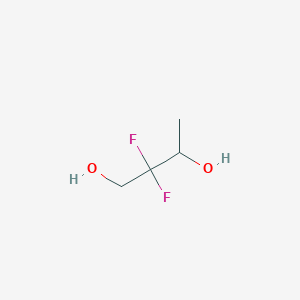

Structure

3D Structure

Properties

Molecular Formula |

C4H8F2O2 |

|---|---|

Molecular Weight |

126.10 g/mol |

IUPAC Name |

2,2-difluorobutane-1,3-diol |

InChI |

InChI=1S/C4H8F2O2/c1-3(8)4(5,6)2-7/h3,7-8H,2H2,1H3 |

InChI Key |

FKAWLNJLIHZNPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CO)(F)F)O |

Origin of Product |

United States |

Stereochemical Characterization and Conformational Analysis of 2,2 Difluorobutane 1,3 Diol

Isomeric Forms and Their Isolation

The structure of 2,2-Difluorobutane-1,3-diol, featuring two chiral centers at positions C1 and C3, gives rise to multiple stereoisomers. The presence of these stereocenters necessitates a detailed examination of its diastereomeric forms and the methods required for the purification of its enantiomers.

Diastereomers of this compound

With two chiral centers, this compound can exist as four distinct stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are commonly referred to using syn and anti descriptors, analogous to the erythro and threo nomenclature. The syn-diastereomer comprises the (1R, 3S) and (1S, 3R) enantiomers, while the anti-diastereomer consists of the (1R, 3R) and (1S, 3S) enantiomers.

The synthesis of similar fluorinated diols, such as the syn- and anti-2,3-difluorobutane-1,4-diol, has been achieved through strategies involving epoxide opening and subsequent deoxyfluorination. nih.govnih.gov These synthetic routes often yield mixtures of diastereomers, the separation of which can be challenging and may require chromatographic techniques. nih.gov The relative stereochemistry of the hydroxyl and fluorine substituents significantly influences the physical and chemical properties of each diastereomer.

Table 1: Stereoisomers of this compound

| Diastereomeric Pair | Absolute Configuration | Relationship |

|---|---|---|

| anti | (1R, 3R) | Enantiomers |

| (1S, 3S) | ||

| syn | (1R, 3S) | Enantiomers |

| (1S, 3R) |

Resolution Techniques for Enantiomeric Purification

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. wikipedia.org For compounds like this compound, which contains hydroxyl groups, common methods include crystallization of diastereomeric salts and enzymatic resolution. wikipedia.orgnih.gov

One prevalent method involves reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. wikipedia.org These diastereomers possess different physical properties, such as solubility, which often allows for their separation by fractional crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic resolution offers a highly selective alternative for the separation of enantiomers. mdpi.com Lipases are frequently employed to catalyze the enantioselective acylation or hydrolysis of alcohols. researchgate.net For instance, a lipase (B570770) could selectively acylate one enantiomer of the racemic diol, allowing the acylated product and the unreacted enantiomer to be separated. This approach is valued for its efficiency and operation under mild conditions. mdpi.com

Theoretical and Computational Investigations of this compound Conformations

Computational chemistry provides powerful tools for understanding the three-dimensional structure and stability of molecules. Ab initio and Density Functional Theory (DFT) methods are particularly useful for mapping the conformational landscapes of complex molecules like this compound. nih.gov

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Landscapes

Ab initio and DFT calculations are employed to determine the energies of different spatial arrangements (conformations) of a molecule. For a flexible molecule like this compound, rotation around its carbon-carbon single bonds generates numerous conformers. Computational studies on analogous molecules, such as 2,3-difluorobutane (B14755600) and other fluorinated alkanes, have demonstrated that a complex interplay of steric and electronic effects governs conformational preferences. researchgate.netnih.govnih.gov

A typical computational analysis involves geometry optimization of various possible conformers to find the local energy minima on the potential energy surface. researchgate.net By comparing the calculated energies of these optimized structures, the most stable conformers can be identified. For fluorinated compounds, these calculations must accurately account for the strong electronegativity and small size of fluorine, which give rise to significant stereoelectronic effects. emerginginvestigators.org

Analysis of Dihedral Angles and Rotational Barriers in this compound

The conformation of this compound is defined by the dihedral angles along the C1-C2-C3-C4 backbone. Theoretical studies can calculate the energy of the molecule as a function of these dihedral angles, revealing the energy barriers to rotation between different conformations. nih.gov

Studies on similar small organic molecules, such as 1,2-dihaloethanes, show how substituents dramatically affect rotational barriers. researchgate.netyoutube.com In this compound, the key dihedral angles to consider are O1-C1-C2-C3 and C1-C2-C3-O3. The rotational barriers are influenced by steric hindrance between the substituents (fluorine, hydroxyl, and methyl groups) and by stabilizing or destabilizing electronic interactions. dtic.mil Computational models can quantify these barriers, providing insight into the flexibility of the molecule and the populations of its various conformers at a given temperature.

Table 2: Illustrative Data from a Hypothetical DFT Analysis of a this compound Conformer

| Parameter | Description | Example Value |

|---|---|---|

| Relative Energy (kcal/mol) | Energy of the conformer relative to the most stable conformer. | 0.0 (Global Minimum) |

| O1-C1-C2-C3 Dihedral Angle (°) | Torsional angle defining the orientation around the C1-C2 bond. | -65.2° (gauche) |

| C1-C2-C3-O3 Dihedral Angle (°) | Torsional angle defining the orientation around the C2-C3 bond. | 175.8° (anti) |

| Rotational Barrier (kcal/mol) | Energy required to rotate from one stable conformer to another. | ~3-5 |

Note: The values in this table are illustrative and represent the type of data generated from a computational study.

Examination of Stereoelectronic Effects, including the Fluorine Gauche Effect, on Stability

Stereoelectronic effects are orbital interactions that depend on the geometry of a molecule and can have a profound impact on conformational stability. wikipedia.org In fluorinated compounds, a key phenomenon is the "gauche effect," which often stabilizes a conformation where two electronegative substituents, such as fluorine, are positioned with a dihedral angle of approximately 60° (gauche) rather than the sterically preferred 180° (anti). wikipedia.org

This stabilization is primarily explained by hyperconjugation, an interaction between a filled bonding orbital (donor) and an adjacent empty antibonding orbital (acceptor). wikipedia.org In the case of a C-C bond with fluorine substituents, a stabilizing interaction can occur between a C-H or C-C sigma (σ) bonding orbital and a neighboring C-F anti-bonding orbital (σ*). This interaction is maximized in a gauche arrangement. wikipedia.orgnih.gov

For this compound, the relevant stereoelectronic interactions would involve the gauche arrangements between the C-F bonds and the C-O bonds of the hydroxyl groups. The stability of any given conformer will be determined by the sum of these stabilizing hyperconjugative interactions and destabilizing steric repulsions. acs.org Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these specific orbital interactions, providing a detailed explanation for the observed conformational preferences. semanticscholar.org

Spectroscopic Elucidation of Conformations for this compound

The conformational preferences of this compound are dictated by a complex interplay of steric and stereoelectronic effects, including the gauche effect associated with fluorine atoms. Advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for elucidating the three-dimensional structure and conformational dynamics of this molecule in both solution and solid states.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insights

While specific NMR studies on this compound are not extensively available in the current body of scientific literature, the application of advanced NMR methodologies can be projected based on studies of analogous fluorinated organic compounds. Techniques such as ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional experiments like COSY, HSQC, HMBC, and NOESY/ROESY, would provide a detailed picture of the molecule's conformational landscape in solution.

Furthermore, ¹⁹F NMR is a powerful tool for studying fluorinated molecules. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, which is influenced by the molecular conformation. The coupling constants between fluorine and hydrogen (J-FH) and between fluorine and carbon (J-FC) can also provide valuable structural information. For instance, the magnitude of these couplings can be dependent on the dihedral angles between the coupled nuclei.

Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy would be instrumental in determining through-space proximities between atoms. For this compound, NOE/ROE correlations could reveal which protons are spatially close, thereby helping to distinguish between different rotational isomers (rotamers). For example, the presence or absence of an NOE between the proton on C3 and the protons on C1 would suggest a specific orientation of the C2-C3 bond.

Computational modeling, in conjunction with experimental NMR data, often provides a more complete understanding. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the energies of different conformers and their corresponding NMR parameters. researchgate.net Comparison of the calculated parameters with the experimental data allows for the assignment of the observed species to specific conformations. In studies of related difluorinated compounds, this combined approach has been crucial for understanding the conformational preferences. researchgate.net

An illustrative representation of the type of NMR data that could be expected for this compound is presented in the table below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Nucleus | Exemplary Chemical Shift (δ) / ppm | Exemplary Multiplicity | Exemplary Coupling Constants (J) / Hz | Information Gained |

| H1 | 3.6 - 3.8 | ddd | J(H1-H1'), J(H1-H3), J(H1-F) | Dihedral angle around C1-C2 bond |

| H3 | 3.9 - 4.2 | m | J(H3-H1), J(H3-H4), J(H3-F) | Dihedral angle around C2-C3 and C3-C4 bonds |

| H4 | 1.1 - 1.3 | d | J(H4-H3) | Connectivity and local geometry |

| C1 | ~65 | t | J(C1-F) | Influence of fluorine on carbon chemical shift |

| C2 | ~95 | t | J(C2-F) | Geminal difluorination effect |

| C3 | ~70 | d | J(C3-F) | Influence of fluorine on carbon chemical shift |

| C4 | ~20 | q | - | Alkyl group chemical shift |

| F | -100 to -120 | m | J(F-H), J(F-F) | Electronic environment of fluorine atoms |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of parameters that would be analyzed.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides unambiguous, high-resolution structural information about a molecule in the solid state. While a crystal structure for this compound itself has not been reported in publicly available databases, the technique would be the definitive method for determining its solid-state conformation, as well as precise bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, X-ray analysis would reveal the preferred conformation of the carbon backbone, the orientation of the hydroxyl groups, and the stereochemical relationship between the substituents. This would provide a static image of the molecule in its lowest energy crystalline state. It is important to note that the conformation in the solid state may not be the most populated conformation in solution due to packing forces in the crystal lattice. However, it provides a crucial reference point for conformational analysis.

In cases where the parent compound does not readily form crystals suitable for X-ray diffraction, the synthesis of crystalline derivatives can be a valuable strategy. For example, esterification or etherification of the hydroxyl groups can lead to derivatives with different crystal packing properties. The crystal structures of such derivatives would still provide significant information about the conformational preferences of the core this compound skeleton.

Studies on similar fluorinated diols, such as meso-2,3-difluoro-1,4-butanediol, have successfully employed X-ray crystallography to determine their solid-state conformations. nih.gov For this related compound, the analysis revealed an anti conformation of the vicinal difluoride moiety. nih.gov Such studies highlight the power of X-ray crystallography in understanding the stereoelectronic effects of fluorine substitution.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Illustrative Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a (Å) | 5.8 | Unit cell dimension |

| b (Å) | 10.2 | Unit cell dimension |

| c (Å) | 8.5 | Unit cell dimension |

| β (°) | 95.0 | Unit cell angle |

| C1-C2 Bond Length (Å) | 1.53 | Standard single bond length |

| C2-C3 Bond Length (Å) | 1.54 | Standard single bond length |

| C2-F Bond Length (Å) | 1.38 | Typical carbon-fluorine bond length |

| C1-C2-C3-C4 Dihedral Angle (°) | 65 | Indicates a gauche conformation |

| F-C2-C3-O3 Dihedral Angle (°) | -55 | Relative orientation of fluorine and hydroxyl groups |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of parameters that would be obtained from an X-ray crystallographic study.

The combination of advanced NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state characterization would provide a comprehensive understanding of the stereochemical and conformational properties of this compound.

Chemical Transformations and Derivatization of 2,2 Difluorobutane 1,3 Diol

Selective Protection and Deprotection Strategies for Hydroxyl Groups

Selective protection of one hydroxyl group over the other is a critical step for the controlled, stepwise functionalization of 2,2-Difluorobutane-1,3-diol. The primary hydroxyl group at C1 is sterically more accessible than the secondary hydroxyl at C3, allowing for regioselective protection using bulky reagents.

Common strategies involve the use of silyl (B83357) ethers, which can be introduced under mild conditions. For instance, a close structural analog, meso-2,3-difluoro-1,4-butanediol, undergoes high-yielding monosilylation, demonstrating the feasibility of this approach. nih.gov Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) are expected to react preferentially at the primary C1 alcohol.

Another strategy employs benzyl (B1604629) ethers, which are stable under a variety of reaction conditions and can be removed via hydrogenolysis. nih.gov The choice of protecting group is crucial and is often dictated by its stability towards subsequent reaction steps and the conditions required for its eventual removal. uchicago.eduharvard.edu

Table 1: Protecting Groups for Selective Monoprotection of Diols

| Protecting Group | Reagents | Typical Conditions | Cleavage Conditions | Selectivity |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole or NaH | CH₂Cl₂ or THF, r.t. | TBAF or HF•Pyridine (B92270) | High for primary OH |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | DMF, r.t. | TBAF or HF•Pyridine | Very high for primary OH |

Reactions Involving Hydroxyl Functionalities

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Common methods like the Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or the Fischer esterification under acidic conditions, are applicable. rug.nl The electron-withdrawing nature of the gem-difluoro group reduces the nucleophilicity of the hydroxyls, potentially requiring harsher conditions or more reactive acylating agents compared to non-fluorinated diols.

Etherification, typically achieved via the Williamson ether synthesis, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. This method can be used to introduce a variety of alkyl or aryl ether functionalities.

The primary and secondary alcohols of this compound can be selectively oxidized to yield different products. ucr.edu Oxidation of the primary alcohol at C1 can yield either an aldehyde or a carboxylic acid, depending on the reagent used. libretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent, will stop at the aldehyde stage. libretexts.org Stronger oxidizing agents, like chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. libretexts.org

To oxidize the secondary alcohol at C3 to a ketone, the primary alcohol must first be protected. Following protection, standard oxidation methods like the Swern oxidation or treatment with PCC can be employed to furnish the corresponding ketone. libretexts.org

Table 2: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | PCC, CH₂Cl₂ | 2,2-Difluoro-3-hydroxybutanal |

| This compound | H₂CrO₄ (Jones Reagent) | 2,2-Difluoro-3-hydroxybutanoic acid |

Reduction of the alcohol groups themselves is not a typical transformation, as they are already in a reduced state. However, reduction becomes relevant for the carbonyl derivatives synthesized via oxidation.

For the hydroxyl groups to participate in nucleophilic substitution reactions, they must first be converted into better leaving groups. This is a common strategy to facilitate the introduction of other functional groups. nih.gov The alcohols can be readily converted into sulfonates such as tosylates, mesylates, or triflates. nih.gov These transformations are typically achieved by reacting the diol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine.

Alternatively, the hydroxyl groups can be converted into halides. For example, reaction with phosphorus tribromide (PBr₃) can yield the corresponding bromide. These activated intermediates are now susceptible to displacement by a wide range of nucleophiles. However, studies on the closely related meso-1,4-dibenzyloxy-2,3-difluorobutane system showed that subsequent substitution attempts with carbon nucleophiles like Grignard reagents and acetylides were unsuccessful, suggesting that the fluorine atoms may hinder certain substitution pathways. nih.gov

Reactivity Profile of the Geminal Difluoride Moiety

The primary role of the geminal difluoride moiety is electronic. Fluorine's high electronegativity creates a powerful electron-withdrawing inductive effect. This effect decreases the pKa of the neighboring hydroxyl groups, making them more acidic than their non-fluorinated counterparts. It also reduces the electron density on the adjacent carbons and hydroxyl oxygens, thereby decreasing their nucleophilicity.

While generally stable, the gem-difluoro group can participate in elimination reactions under specific circumstances. For instance, in the presence of a strong base and an adjacent leaving group, β-fluoride elimination can occur to form a gem-difluoro-olefin, a valuable synthetic intermediate. nih.gov In the context of medicinal chemistry, the gem-difluoro unit is often used as a non-hydrolyzable bioisostere for a carbonyl or ketone hydrate (B1144303) group.

Synthesis of Cyclic Derivatives from this compound (e.g., acetals, ketals, cyclic ethers, cyclic sulfates)

The 1,3-diol arrangement in this compound is ideal for the formation of six-membered cyclic derivatives. This is a common strategy for protecting both hydroxyl groups simultaneously. wikipedia.org

Reaction with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) in the presence of an acid catalyst readily forms a cyclic acetal (B89532) or ketal, specifically a 1,3-dioxane (B1201747) derivative. researchgate.netbamu.ac.in This reaction is often reversible and provides a convenient method for diol protection. bamu.ac.in

The formation of other cyclic structures is also possible. For example, treatment with thionyl chloride (SOCl₂) can produce a cyclic sulfite, which can be subsequently oxidized to a cyclic sulfate. These cyclic sulfates are potent electrophiles and can be opened by nucleophiles, providing a pathway to regioselectively functionalized derivatives. Intramolecular cyclization could also, in principle, yield cyclic ethers (oxetanes), though this would require selective activation of one hydroxyl group as a leaving group to be attacked by the remaining hydroxyl.

Oligomerization and Polymerization Initiating Reactions

The bifunctional nature of this compound, possessing two primary hydroxyl groups, renders it a suitable monomer for step-growth polymerization, leading to the formation of oligomers and high molecular weight polymers. The presence of the gem-difluoro group on the butane (B89635) backbone is anticipated to impart unique properties to the resulting polymeric materials, such as enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. The primary polymerization pathways for this diol are expected to be polycondensation reactions, including the synthesis of polyesters and polyurethanes.

Polycondensation Reactions

Polycondensation is a class of step-growth polymerization in which monomers combine to form polymers with the concurrent elimination of a small molecule, such as water or methanol (B129727). For this compound, the hydroxyl groups are the reactive sites for these transformations.

Polyesterification: this compound can react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides or diesters, to form fluorinated polyesters. The reaction with a dicarboxylic acid typically requires high temperatures and the removal of water to drive the equilibrium towards the polymer. The use of a catalyst, such as an organometallic compound, can facilitate the reaction.

The general scheme for the polyesterification of this compound with a generic dicarboxylic acid is as follows:

n HO-(CH₂)-C(F₂)-(CHOH)-CH₃ + n HOOC-R-COOH → [-O-(CH₂)-C(F₂)-(CHOH)-CH₃-O-CO-R-CO-]n + 2n H₂O

The properties of the resulting polyester (B1180765) would be dependent on the structure of the dicarboxylic acid comonomer. For instance, using a rigid aromatic dicarboxylic acid would likely result in a polymer with a high glass transition temperature and melting point.

Polyurethane Synthesis: The reaction of this compound with diisocyanates is another significant polymerization route, yielding fluorinated polyurethanes. mdpi.comnih.gov This polyaddition reaction is typically highly efficient and does not produce a small molecule byproduct. The reaction is often carried out in the presence of a catalyst, such as a tertiary amine or an organotin compound. nih.gov

The general reaction for the formation of a polyurethane from this compound and a generic diisocyanate is:

n HO-(CH₂)-C(F₂)-(CHOH)-CH₃ + n OCN-R-NCO → [-O-(CH₂)-C(F₂)-(CHOH)-CH₃-O-CO-NH-R-NH-CO-]n

Fluorinated polyurethanes are known for their excellent thermal stability, chemical resistance, and low surface energy. mdpi.comnih.gov The incorporation of this compound into a polyurethane backbone would be expected to contribute to these properties.

Initiating Reactions

In the context of acting as an initiator, the hydroxyl groups of this compound can initiate ring-opening polymerization of cyclic monomers, such as lactones (e.g., ε-caprolactone) or cyclic ethers (e.g., ethylene (B1197577) oxide). In such a reaction, the diol acts as a difunctional initiator, leading to the formation of a telechelic polymer with two polymer chains growing from the initiator molecule.

For example, the initiation of the ring-opening polymerization of ε-caprolactone would proceed as follows:

HO-(CH₂)-C(F₂)-(CHOH)-CH₃ + 2n (C₅H₁₀CO)O → H-[-O-(CH₂)₅-CO-]n-O-(CH₂)-C(F₂)-(CHOH)-CH₃-O-[-CO-(CH₂)₅-O-]n-H

This results in a polyester with a central fluorinated block derived from the initiator.

Expected Polymer Properties and Research Findings

While specific research on the polymerization of this compound is not extensively documented, studies on structurally similar fluorinated diols provide insights into the expected properties of its polymers. The strong C-F bond and the electron-withdrawing nature of fluorine atoms generally enhance the thermal and chemical stability of the polymer backbone. mt.com Furthermore, the presence of fluorine can lower the surface energy of the material, leading to hydrophobic and oleophobic properties. mdpi.com

The following table summarizes representative data from the synthesis of fluorinated polyurethanes using various fluorinated diols, which can serve as an analogue for the potential outcomes of polymerizing this compound.

| Fluorinated Diol Monomer | Comonomer | Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Water Contact Angle |

|---|---|---|---|---|---|

| Perfluoropolyether diol | 4,4'-Methylenebis(phenyl isocyanate) | Polyurethane | -139 °C | 247 °C | 110° |

| Octafluorohexanediol | 1,6-Hexamethylene diisocyanate | Polyurethane | -50 °C | 310 °C | 105° |

| Hexafluoroisopropylidene-containing diol | Terephthaloyl chloride | Polyester | 185 °C | 450 °C | 95° |

This data illustrates that the incorporation of fluorinated diols can lead to polymers with a wide range of thermal properties and significant hydrophobicity. It is reasonable to extrapolate that polymers derived from this compound would exhibit similarly valuable characteristics.

Role of 2,2 Difluorobutane 1,3 Diol As a Chemical Building Block in Advanced Materials Synthesis

Integration into Polymer Architectures

The presence of two hydroxyl functional groups enables 2,2-Difluorobutane-1,3-diol to be incorporated into step-growth polymerization reactions, primarily to synthesize fluorinated polyesters and polyurethanes. Its role can range from being a primary diol monomer to a chain extender that modifies the properties of the resulting polymer.

Fluorinated polyesters can be synthesized through the polycondensation of a difluorinated diol, such as this compound, with a dicarboxylic acid or its ester derivative. The general reaction involves direct esterification or transesterification, typically at elevated temperatures and under vacuum to drive the removal of byproducts like water or methanol (B129727), thereby promoting the formation of high molecular weight polymers researchgate.net.

The synthesis process consists of two main stages:

Esterification/Transesterification: The diol and dicarboxylic acid/diester are heated in the presence of a catalyst to form low molecular weight oligomers.

Polycondensation: The temperature is further increased, and a vacuum is applied to facilitate the removal of small molecule byproducts, which increases the polymer chain length and molecular weight.

The reactivity of this compound in polyesterification can be influenced by the nature of its hydroxyl groups (one primary, one secondary). Secondary diols often exhibit lower reactivity compared to primary diols, which can present challenges in achieving high molecular weights repec.org. Strategies to overcome this, such as the use of highly active catalysts or the in-situ formation of more reactive ester intermediates, may be employed to ensure efficient polymerization repec.org.

Table 1: Conceptual Synthesis of a Fluorinated Polyester (B1180765) This table presents a conceptual reaction for synthesizing a polyester using this compound, based on general polyesterification principles.

| Reactant A | Reactant B | Polymerization Method | Resulting Polymer Segment |

| This compound | Adipoyl Chloride | Interfacial or Solution Polycondensation | Poly(2,2-difluorobutylene-1,3-adipate) |

| This compound | Dimethyl Terephthalate | Melt Polycondensation (Transesterification) | Poly(2,2-difluorobutylene-1,3-terephthalate) |

In the synthesis of polyurethanes (PUs), this compound is typically used as a chain extender. Segmented polyurethanes are block copolymers composed of alternating soft segments (SS), usually a long-chain polyol, and hard segments (HS), formed by the reaction of a diisocyanate with a short-chain diol (the chain extender) .

The synthesis is a polyaddition reaction where the hydroxyl groups of the polyol and the chain extender react with the isocyanate groups of the diisocyanate. The incorporation of a fluorinated diol like this compound into the hard segment creates a fluorinated hard segment. This approach has been demonstrated with similar monomers, such as 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD), to produce waterborne polyurethane adhesives with enhanced properties kfupm.edu.saresearchgate.net. The reaction is typically carried out in a solvent or in bulk and may be catalyzed by organometallic compounds or amines.

Table 2: Representative Formulation for a Fluorinated Polyurethane This table illustrates a typical formulation where a difluorodiol acts as a chain extender. Data is conceptualized based on formulations using analogous fluorinated diols like TFBD.

| Component | Chemical Name | Function | Molar Ratio (Example) |

| Polyol | Poly(tetramethylene oxide glycol) (PTMG) | Soft Segment | 1 |

| Diisocyanate | 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Hard Segment | 3 |

| Chain Extender | This compound | Hard Segment | 2 |

The introduction of the 2,2-difluorobutane-1,3-diyl moiety has profound effects on the polymer's structural characteristics at the molecular level.

Microphase Separation: In segmented polyurethanes, the thermodynamic incompatibility between the fluorinated hard segments and the non-fluorinated soft segments is a strong driving force for microphase separation sci-hub.se. The high polarity and low polarizability of the C-F bonds in the this compound unit enhance the cohesion of the hard domains iaea.org. Research on analogous fluorinated polyurethanes has shown that increasing the fluorine content in the hard segment leads to a higher degree of phase separation and more well-defined hard domains iaea.orgresearchgate.net. This well-defined separation between hard and soft phases is crucial for the development of the desirable elastomeric properties of polyurethanes nih.govbohrium.com.

Contribution to Macroscopic Material Properties

The molecular-level changes induced by this compound translate directly into significant modifications of the macroscopic properties of the resulting polymers, particularly their thermal and surface characteristics.

The integration of fluorinated units from this compound can significantly alter the thermal properties of polymers. The strong C-F bonds contribute to enhanced thermal stability. In polyurethanes, the increased hard segment cohesion and improved microphase separation can lead to better retention of mechanical properties at elevated temperatures.

Heat Resistance: The inherent thermal stability of the C-F bond often results in polymers with higher decomposition temperatures compared to their hydrocarbon counterparts. Studies on related fluorinated polymers have demonstrated their stability at elevated temperatures researchgate.net.

Table 3: Comparative Thermal Properties of Standard vs. Fluorinated Polyurethanes This table provides representative data from literature on analogous systems to illustrate the typical influence of fluorinated chain extenders on thermal properties.

| Polymer System | Glass Transition Temp. (T_g) of Soft Segment | Melting Temp. (T_m) of Hard Segment | Decomposition Temp. (T_d, 5% weight loss) |

| Standard Polyurethane (non-fluorinated) | ~ -50 °C | ~ 140-150 °C mdpi.com | ~ 300 °C |

| Fluorinated Polyurethane (conceptual) | ~ -45 °C | Potentially lower or absent mdpi.com | > 320 °C |

Wettability and Hydrophobicity: The enrichment of fluorine at the surface leads to a dramatic decrease in wettability, resulting in high hydrophobicity (water-repellency) and oleophobicity (oil-repellency). This is quantified by measuring the contact angle of a liquid on the polymer surface. Studies on polyurethanes containing fluorinated chain extenders show a clear trend of increasing water contact angles with higher fluorine content sci-hub.se. An increase in the water contact angle from below 80° (hydrophilic) to above 95° (hydrophobic) has been demonstrated by incorporating a fluorinated chain extender into a polyurethane formulation sci-hub.se.

Superhydrophobicity: While the chemistry of fluorine provides inherent hydrophobicity, achieving superhydrophobicity (contact angles > 150°) typically requires a combination of low surface energy chemistry and specific surface roughness or topography. Fluorinated polymers serve as an excellent chemical foundation for creating such surfaces.

Table 4: Effect of Fluorinated Chain Extender on Water Contact Angle Data based on findings for polyurethanes with and without a side-chain fluorinated chain extender (AMPF), illustrating the principle of surface modification. sci-hub.se

| Polymer | Fluorinated Chain Extender Content (wt%) | Water Contact Angle (°) | Surface Character |

| PCL-based PU | 0% | 77.8° ± 2.7° | Hydrophilic |

| AMPF/PU | 10% | 95.2° ± 2.1° | Hydrophobic |

Applications in Coordination Chemistry and Ligand Design (Non-Biological Focus)

The unique electronic properties imparted by fluorine atoms make this compound a compelling ligand for the development of novel metal complexes. While direct research on the coordination chemistry of this compound is not extensively available, valuable insights can be drawn from its close structural analog, 2,2-difluoropropane-1,3-diol, and the broader class of fluorinated diols. The presence of the gem-difluoro group at the C2 position is anticipated to significantly influence its behavior as a ligand, particularly concerning its chelation properties and the catalytic activity of its corresponding metal complexes.

Chelation Behavior of Fluorinated Diols

The introduction of fluorine atoms into a diol ligand can profoundly alter its coordination chemistry. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect (-I effect), which increases the acidity of the hydroxyl protons. This enhanced acidity is expected to facilitate the deprotonation of the diol upon coordination to a metal center, potentially leading to the formation of more stable metal-alkoxide bonds compared to their non-fluorinated counterparts.

For a ligand like this compound, this effect would make the oxygen atoms stronger donors once deprotonated, thereby influencing the stability and electronic structure of the resulting metal complex. The chelation of this compound to a metal center would result in the formation of a six-membered ring, a common and stable conformation for 1,3-diol ligands.

The table below outlines the key properties of the analogous compound, 2,2-difluoropropane-1,3-diol, which can be used to infer the characteristics of this compound as a ligand.

| Property | Value (for 2,2-difluoropropane-1,3-diol) | Implication for Chelation |

| Molecular Formula | C3H6F2O2 | C4H8F2O2 for the target compound |

| Molecular Weight | 112.08 g/mol | 126.10 g/mol for the target compound |

| Hydrogen Bond Donor Count | 2 | Expected to be 2 |

| Hydrogen Bond Acceptor Count | 2 (from OH) + 2 (from F) | Expected to be similar |

| Predicted pKa | ~13.2 | Lower than non-fluorinated diols, suggesting stronger acidity |

This data is for 2,2-difluoropropane-1,3-diol and is used as an analogy for this compound.

The increased acidity of fluorinated diols can lead to the formation of robust metal complexes with a variety of transition metals. The stability of these complexes will also be influenced by the nature of the metal ion, its oxidation state, and the coordination geometry.

Emerging Research Avenues and Methodological Innovations in 2,2 Difluorobutane 1,3 Diol Chemistry

Development of Novel Catalytic Systems for Diastereoselective Synthesis

The controlled synthesis of fluorinated molecules with multiple stereocenters is a significant challenge in organic chemistry. For 2,2-difluorobutane-1,3-diol, the primary challenge lies in the diastereoselective construction of the C1 and C3 hydroxyl-bearing stereocenters relative to the fluorinated carbon. While direct synthetic routes for this specific molecule are not extensively documented, research on analogous fluorinated diols, such as the diastereomers of 2,3-difluorobutane-1,4-diol, provides a roadmap for potential strategies. nih.govresearchgate.net

A common and effective strategy for synthesizing such building blocks involves a multi-step sequence starting from commercially available materials. nih.gov Key steps often include epoxide opening with a fluoride (B91410) source followed by a deoxyfluorination reaction. nih.gov For instance, the synthesis of anti-2,3-difluorobutane-1,4-diol has been optimized using triethylamine trihydrofluoride (Et₃N·3HF) for the epoxide opening step, which provides high yield and diastereomeric purity. nih.gov The subsequent deoxyfluorination step, however, can be less selective. While reagents like diethylaminosulfur trifluoride (DAST) are effective, they can sometimes lead to the formation of minor amounts of the undesired diastereomer, indicating that SN1 or neighboring group participation pathways may occur to a small extent. nih.gov

The development of novel catalytic systems is focused on overcoming these limitations. The goal is to devise methods that are not only highly diastereoselective but also more efficient and environmentally benign. Emerging strategies that could be applied include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a corresponding fluorinated β-hydroxy ketone precursor could provide a direct route to the chiral diol with high enantiomeric and diastereomeric control.

Catalytic C-C Bond Activation: Strategies involving the catalytic 1,3-difunctionalization of cyclopropane precursors could offer a novel entry point to the 1,3-diol scaffold. nih.gov This approach has been demonstrated for the synthesis of 1,3-diols and 1,3-difluorides from unactivated cyclopropanes. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis, using engineered enzymes, could offer unparalleled stereoselectivity in the reduction of a ketone precursor or in the kinetic resolution of a racemic mixture of the diol.

A summary of a representative synthesis for a related fluorinated diol is presented below, highlighting the types of reagents and conditions that are currently employed.

Table 1: Key Reagents and Conditions in the Synthesis of an Analogous Fluorinated Diol Diastereomer

| Step | Reagent | Conditions | Yield | Observations |

|---|---|---|---|---|

| Epoxide Opening | Et₃N·3HF | Neat, 120 °C, 16 h | 90% (crude) | High diastereomeric purity. nih.gov |

| Deoxyfluorination | DAST | Toluene, 60 °C | 56% | A small amount of the undesired diastereomer was formed. nih.gov |

| Deprotection | Palladium on Carbon (Pd/C) | H₂ atmosphere, THF | 97% | Effective removal of benzyl (B1604629) protecting groups. nih.gov |

Advanced Spectroscopic Techniques for Real-time Structural Characterization and Reaction Monitoring

The unambiguous structural elucidation of fluorinated organic molecules is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. nih.gov Due to the presence of the ¹⁹F nucleus (100% natural abundance, spin I = ½), ¹⁹F NMR spectroscopy is exceptionally informative for characterizing compounds like this compound. nih.govrsc.org

¹⁹F NMR offers several advantages:

High Sensitivity and Resolution: The large chemical shift range of ¹⁹F NMR minimizes signal overlap and allows for precise identification of different fluorine environments within a molecule.

Stereochemical Information: Diastereomers of a fluorinated compound will have distinct ¹⁹F NMR chemical shifts and coupling constants (J-couplings) to neighboring protons (¹H) and carbons (¹³C). For example, in the related syn and anti diastereomers of 2,3-difluorobutane-1,4-diol, the fluorine signals are well-separated, appearing at -204.4 ppm and -195.3 ppm, respectively. nih.gov This allows for the accurate determination of diastereomeric ratios in a product mixture. nih.gov

Reaction Monitoring: ¹⁹F NMR is an ideal technique for real-time monitoring of synthesis reactions. nih.gov Since there is virtually no background interference in the ¹⁹F spectrum, the disappearance of starting material, the appearance of intermediates, and the formation of the final product and any byproducts can be tracked simultaneously and quantitatively without the need for separation. rsc.org This provides invaluable kinetic and mechanistic data to optimize reaction conditions.

Advanced multi-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) and ¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation), can be used to map the connectivity of the entire molecule, confirming the positions of the fluorine atoms relative to the hydroxyl groups and the carbon backbone.

Table 2: Representative ¹⁹F NMR Data for Diastereomers of an Analogous Fluorinated Diol

| Diastereomer | Solvent | ¹⁹F Chemical Shift (δ, ppm) |

|---|---|---|

| anti-2,3-difluorobutane-1,4-diol | Acetone-d₆ | -200.4 researchgate.net |

| (±)-syn-2,3-difluorobutane-1,4-diol | Not specified | -199.1 researchgate.net |

| (±)-anti-fluorohydrin intermediate | CDCl₃ | -195.3 nih.gov |

Computational Modeling for Predictive Understanding of Reactivity, Conformation, and Material Properties

Computational chemistry provides powerful tools for understanding the intrinsic properties of fluorinated molecules at an atomic level. emerginginvestigators.org Methods like Density Functional Theory (DFT) are used to predict the geometry, stability, and electronic properties of molecules like this compound. mdpi.com

Key areas where computational modeling offers critical insights include:

Conformational Analysis: The presence of highly electronegative fluorine atoms creates strong dipole moments and leads to complex stereoelectronic interactions, such as the gauche effect, which dictates the preferred three-dimensional shape (conformation) of the molecule. researchgate.net A computational analysis of 2,3-difluorobutane (B14755600) revealed a complex interplay of effects that determine conformational energies, which could not be rationalized by simple chemical intuition alone. researchgate.net Similar studies on this compound would be crucial to understand how the geminal difluoro group and the adjacent hydroxyl groups influence the orientation of the carbon backbone, which in turn affects its reactivity and how it packs in a solid-state material.

Reactivity Prediction: Computational models can calculate the energies of transition states to predict the most likely pathways for a chemical reaction. This can help in designing more selective catalytic systems by understanding why one diastereomer might be formed preferentially over another.

Predicting Material Properties: By modeling intermolecular interactions, computational chemistry can help predict how individual this compound molecules would assemble and interact within a polymer. This can provide predictions of bulk properties such as thermal stability, dielectric constant, and surface energy, guiding the design of new materials. rsc.org For example, calculations can determine how the C-F bonds would influence the electronic structure, lowering both the HOMO and LUMO energy levels and potentially increasing resistance to oxidation. rsc.org

Table 3: Properties of Fluorinated Compounds Predictable via Computational Modeling

| Property Category | Specific Examples | Computational Approach |

|---|---|---|

| Structural | Bond lengths, bond angles, dihedral angles, conformational energies. mdpi.comresearchgate.net | Geometry Optimization (e.g., DFT) |

| Thermochemical | Heats of formation, ionization energies, electron affinities. pittcon.org | High-accuracy composite methods (e.g., G3MP2) |

| Electronic | HOMO/LUMO energy levels, molecular electrostatic potential (MEP), dipole moments. rsc.orgresearchgate.net | DFT, Hartree-Fock calculations |

| Spectroscopic | NMR chemical shifts, vibrational frequencies. nih.gov | GIAO NMR calculations, Frequency calculations |

| Reactivity | Reaction energy profiles, transition state energies, global reactivity descriptors. mdpi.comresearchgate.net | Transition State Searching, DFT |

Future Directions in Advanced Materials Science Applications

Fluorinated diols are valuable monomers for the synthesis of high-performance polymers such as fluorinated polyurethanes (FPUs) and polyesters. mdpi.com The incorporation of fluorine imparts a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. nih.govexfluor.com

This compound, with its two hydroxyl groups, is a prime candidate for use as a chain extender or a primary monomer in condensation polymerizations. Future research in materials science is likely to explore its use in several key areas:

High-Performance Coatings: Polymers derived from this diol could be used to create surfaces with low friction coefficients, excellent weather resistance, and anti-fouling properties. exfluor.com The strong C-F bonds would provide enhanced durability against chemical and thermal degradation. mdpi.com

Advanced Lubricants: The synthesis of perfluoropolyalkylethers (PFPEs) often starts from simple diols. researchgate.net Using a building block like this compound could lead to novel PFPEs with tailored viscosities and thermal stabilities for demanding applications in the aerospace and electronics industries.

Dielectric Materials: Fluorinated polymers often exhibit low dielectric constants and high dielectric strength, making them suitable for use as insulators in microelectronics and energy storage devices. nih.gov

Biomedical Polymers: The chemical inertness and hydrophobicity imparted by fluorine make these materials candidates for biomedical applications where biocompatibility and resistance to degradation are required. nih.gov

The unique 2,2-difluoro substitution pattern may offer advantages over other fluorinated diols by providing a distinct conformational profile and reactivity, leading to materials with novel and improved properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Difluorobutane-1,3-diol, and how can purity be optimized?

- Methodology : Fluorination of butane-1,3-diol derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by purification via fractional distillation or recrystallization. Monitor reaction progress using NMR to confirm fluorination efficiency . Purity optimization may involve chromatographic techniques (e.g., silica gel chromatography) to remove byproducts such as monofluorinated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm substitution patterns and stereochemistry. Compare chemical shifts with structurally analogous compounds (e.g., 2-fluoro-1-phenylbutane-1,3-dione, δ ~5.86 ppm for fluorine-coupled protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., calculated exact mass: ~152.05 g/mol). Reference manual curation practices for spectral accuracy .

Q. How can researchers assess the hydrolytic stability of this compound under aqueous conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 4–9) at elevated temperatures (e.g., 40–60°C). Quantify degradation products (e.g., defluorinated diols) via HPLC coupled with refractive index or charged aerosol detection. Compare with persistence data from brominated analogs (e.g., 2,2-bis(bromomethyl)propane-1,3-diol, which is highly water-soluble and persistent) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in organofluorine chemistry?

- Methodology : Computational modeling (DFT calculations) to analyze electronic effects of fluorine substituents on reaction pathways. Compare with experimental data from fluorinated diketones, where fluorine atoms influence regioselectivity in nucleophilic additions . Kinetic studies under varying temperatures and solvents can elucidate activation barriers for fluorinated intermediates.

Q. How can contradictions in reported physicochemical properties (e.g., solubility, logP) be resolved?

- Methodology : Triangulate data from independent sources (e.g., experimental measurements vs. QSAR predictions). For example, measure logP via shake-flask method and validate against computational tools like ACD/Percepta. Address discrepancies using sensitivity analyses, as demonstrated in qualitative research frameworks for data validation .

Q. What strategies mitigate toxicity risks during handling of this compound?

- Methodology : Refer to safety protocols for structurally related diols (e.g., neopentyl glycol). Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to evaluate hazards. Classify handling requirements based on carcinogenicity data from brominated analogs (e.g., IARC Group 2B classification for 2,2-bis(bromomethyl)propane-1,3-diol) .

Q. How can computational models predict the environmental fate of this compound?

- Methodology : Apply fugacity models to estimate distribution in air/water/soil matrices. Parameterize models using experimental persistence data (e.g., hydrolysis half-life) and bioaccumulation potential (logKow). Validate against environmental monitoring data for fluorinated contaminants in aquatic systems .

Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices?

- Methodology : Develop a SPE-LC/MS/MS protocol using isotopically labeled internal standards. Optimize extraction efficiency via Bond Elut Plexa cartridges, as demonstrated for bronopol (2-bromo-2-nitropropane-1,3-diol) in rice matrices . Validate method sensitivity (LOQ < 1 ppb) and specificity against co-eluting metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.